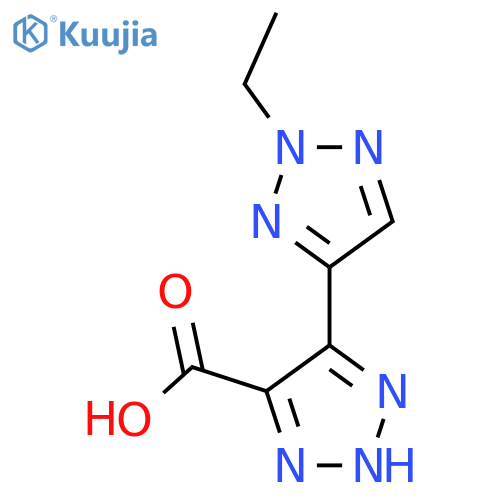

Cas no 2138188-43-7 (5-(2-ethyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid)

5-(2-ethyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(2-ethyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

- 2138188-43-7

- EN300-786093

-

- インチ: 1S/C7H8N6O2/c1-2-13-8-3-4(11-13)5-6(7(14)15)10-12-9-5/h3H,2H2,1H3,(H,14,15)(H,9,10,12)

- InChIKey: JTBPVKVYGOJVRA-UHFFFAOYSA-N

- ほほえんだ: OC(C1C(C2C=NN(CC)N=2)=NNN=1)=O

計算された属性

- せいみつぶんしりょう: 208.07087352g/mol

- どういたいしつりょう: 208.07087352g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 110Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

5-(2-ethyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-786093-2.5g |

5-(2-ethyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |

2138188-43-7 | 95% | 2.5g |

$4566.0 | 2024-05-22 | |

| Enamine | EN300-786093-5.0g |

5-(2-ethyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |

2138188-43-7 | 95% | 5.0g |

$6757.0 | 2024-05-22 | |

| Enamine | EN300-786093-0.1g |

5-(2-ethyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |

2138188-43-7 | 95% | 0.1g |

$2050.0 | 2024-05-22 | |

| Enamine | EN300-786093-0.05g |

5-(2-ethyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |

2138188-43-7 | 95% | 0.05g |

$1957.0 | 2024-05-22 | |

| Enamine | EN300-786093-0.25g |

5-(2-ethyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |

2138188-43-7 | 95% | 0.25g |

$2143.0 | 2024-05-22 | |

| Enamine | EN300-786093-1.0g |

5-(2-ethyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |

2138188-43-7 | 95% | 1.0g |

$2330.0 | 2024-05-22 | |

| Enamine | EN300-786093-0.5g |

5-(2-ethyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |

2138188-43-7 | 95% | 0.5g |

$2236.0 | 2024-05-22 | |

| Enamine | EN300-786093-10.0g |

5-(2-ethyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |

2138188-43-7 | 95% | 10.0g |

$10018.0 | 2024-05-22 |

5-(2-ethyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 関連文献

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

5-(2-ethyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acidに関する追加情報

5-(2-Ethyl-2H-1,2,3-Triazol-4-Yl)-1H-1,2,3-Triazole-4-Carboxylic Acid: A Comprehensive Overview

The compound 5-(2-Ethyl-2H-1,2,3-Triazol-4-Yl)-1H-1,2,3-Triazole-4-Carboxylic Acid, identified by the CAS registry number CAS No. 2138188-43-7, is a fascinating molecule with a unique structure and potential applications in various fields of chemistry and biology. This compound belongs to the class of triazole derivatives, which have gained significant attention in recent years due to their versatile properties and wide-ranging applications in drug discovery and material science.

The molecular structure of 5-(2-Ethyl-2H-1,2,3-Triazol-4-Yl)-1H-Triazole-Carboxylic Acid consists of two fused triazole rings with an ethyl substituent at the 4-position of one of the rings and a carboxylic acid group at the 5-position of the other ring. This arrangement imparts the molecule with unique electronic and steric properties that make it suitable for various chemical reactions and biological interactions.

Recent studies have highlighted the potential of this compound as a building block in medicinal chemistry for the development of novel bioactive agents. For instance, researchers have explored its role in the synthesis of heterocyclic compounds with anti-inflammatory and anticancer properties. The presence of the carboxylic acid group allows for easy functionalization through esterification or amidation reactions, enabling the creation of derivatives with enhanced bioavailability and target specificity.

In terms of synthesis methods, several approaches have been reported for the preparation of CAS No. 2138188-based compounds. One popular method involves a copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction to form the triazole ring system followed by subsequent modifications to introduce the ethyl and carboxylic acid groups. This method has been optimized to achieve high yields and excellent regioselectivity.

The biological activity of this compound has been extensively studied in vitro and in vivo models. For example, recent findings suggest that it exhibits potent inhibitory effects against certain enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory drug development.

In addition to its therapeutic potential, this compound has also been investigated for its applications in material science as a precursor for advanced materials such as metal–organic frameworks (MOFs) and coordination polymers.

From an environmental standpoint, studies on the degradation pathways of this compound under various conditions have been conducted to assess its environmental impact.

In conclusion,5-(2-Ethyl-H-Triazol-Yl)TriazoleCarboxylic Acid, orCAS No.

2138188-43-7 (5-(2-ethyl-2H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid) 関連製品

- 2096315-89-6(YNT-1310 Disulfate Hydrate)

- 1807282-71-8(3-Cyano-4,5-dimethylphenylacetic acid)

- 2229170-46-9(2-bromo-5-(but-3-yn-1-yl)pyridine)

- 113576-31-1((2S)-2-amino-3-propoxypropanoic acid)

- 708993-13-9(3-fluoro-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide)

- 5215-07-6(1-AMINO-3-(4-CHLOROPHENOXY)PROPAN-2-OL)

- 2247106-65-4(N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide)

- 1804885-30-0(4-Bromo-2-(difluoromethyl)-6-fluoropyridine-3-sulfonyl chloride)

- 953209-73-9(3-methyl-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-5-carboxamide)

- 438554-44-0(5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one)